BTK Biochemical Potency: Direct Head-to-Head Superiority over Patent Internal Benchmark Example 236
The target compound (Example 99) demonstrates a 5.5-fold higher affinity for Bruton's tyrosine kinase (BTK) compared to Example 236, a structurally distinct analog from the same patent series. Both were evaluated in the same in vitro BTK enzymatic assay measuring IC50 [1].
| Evidence Dimension | BTK Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | US20240083900, Example 236 (IC50 = 5.5 nM) |
| Quantified Difference | 5.5-fold improvement |
| Conditions | In vitro BTK enzymatic assay (BindingDB standardized protocol) |
Why This Matters
A 5.5-fold potency advantage reduces the required screening concentration for hit confirmation and allows for a wider therapeutic index in lead optimization, directly impacting the cost-efficiency of early-stage medicinal chemistry programs.
- [1] BindingDB Entries BDBM658441 & BDBM658410. Comparative BTK IC50 Data for US20240083900 Examples 99 and 236. View Source
